molecular formula C8H13BrN2S B12473479 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole

5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole

Cat. No.: B12473479
M. Wt: 249.17 g/mol
InChI Key: IEGIUJRRGFFJNZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromomethyl group and a pyrrolidinyl substituent, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethylating agent. One common method is the bromomethylation of 2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole is largely dependent on its chemical reactivity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity can be harnessed in drug design to target specific enzymes or receptors .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole
  • 5-(Iodomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole
  • 2-(Pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole

Comparison: Compared to its chloromethyl and iodomethyl analogs, 5-(Bromomethyl)-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazole exhibits a balance between reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining a moderate level of reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H13BrN2S

Molecular Weight

249.17 g/mol

IUPAC Name

5-(bromomethyl)-2-pyrrolidin-1-yl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H13BrN2S/c9-5-7-6-10-8(12-7)11-3-1-2-4-11/h7H,1-6H2

InChI Key

IEGIUJRRGFFJNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NCC(S2)CBr

Origin of Product

United States

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